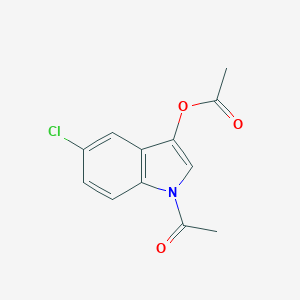

1-acetyl-5-chloro-1H-indol-3-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-acetyl-5-chloroindol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPCMEPOCVDFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetyl 5 Chloro 1h Indol 3 Yl Acetate and Its Analogs

Classical Synthetic Approaches to 1-Acetyl-1H-indol-3-yl Acetates

Traditional methods for the synthesis of 1-acetyl-1H-indol-3-yl acetates have historically involved multi-step sequences, often starting from commercially available precursors like toluidines or anthranilic acids. These classical routes, while foundational, are often hampered by long reaction times and modest yields.

Condensation-Cyclization Pathways from 2-Chlorobenzoic Acid Precursors

A well-established and improved two-step procedure for the synthesis of 1-acetyl-1H-indol-3-yl acetates commences with substituted 2-chlorobenzoic acids. researchgate.netresearchgate.net This methodology offers a more direct route compared to earlier, more protracted syntheses. The initial step involves the condensation of a 2-chlorobenzoic acid derivative with glycine (B1666218). This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a copper catalyst in a solvent like dimethylformamide (DMF). researchgate.net This condensation reaction yields the corresponding 2-[(carboxymethyl)amino]benzoic acid intermediate. researchgate.netresearchgate.net

The subsequent and final step is a Rössing cyclodecarboxylation. researchgate.net This involves treating the 2-[(carboxymethyl)amino]benzoic acid intermediate with acetic anhydride (B1165640) and sodium acetate (B1210297) at reflux. researchgate.netresearchgate.net This one-pot reaction accomplishes both the cyclization to form the indole (B1671886) ring and the acetylation of the indole nitrogen and the 3-hydroxyl group, directly affording the desired 1-acetyl-1H-indol-3-yl acetate. researchgate.net This classical approach provides a reliable pathway to a variety of substituted analogs, including the 5-chloro derivative.

Preparation via 2-[(Carboxymethyl)amino]benzoic Acids

Once the 2-[(carboxymethyl)amino]benzoic acid is obtained, it is subjected to cyclization and acetylation. The use of acetic anhydride serves as both the acetylating agent and the solvent, while sodium acetate acts as the base to facilitate the cyclodecarboxylation. researchgate.netresearchgate.net The evolution of gas during the reaction signifies the decarboxylation process. researchgate.net Upon completion, the hot reaction mixture is poured into ice water to precipitate the final product, which can then be collected by filtration. researchgate.net

Advanced and Efficient Synthetic Strategies for 1-Acetyl-5-chloro-1H-indol-3-yl Acetate

In the quest for more efficient and rapid synthetic methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. ajrconline.orgnih.gov This technology has been successfully applied to the synthesis of 1-acetyl-1H-indol-3-yl acetates, offering significant advantages over conventional heating methods. researchgate.netreading.ac.ukreading.ac.uk

Microwave-Assisted Cyclization and Decarboxylation

Microwave irradiation has been shown to dramatically accelerate the cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids to yield 1-acetyl-1H-indol-3-yl acetates. researchgate.netreading.ac.ukreading.ac.uk In a typical procedure, the 2-[(carboxymethyl)amino]benzoic acid is reacted with acetic anhydride and a base, such as triethylamine (B128534), and subjected to microwave irradiation. researchgate.netreading.ac.ukreading.ac.uk This method significantly reduces the reaction time to as little as one minute, compared to the hours required for conventional heating. researchgate.netreading.ac.ukreading.ac.uk The reaction is typically carried out at a temperature of 80°C with an initial power of 300 W. researchgate.netreading.ac.ukreading.ac.uk This rapid and efficient synthesis leads to the isolation of the target 1-acetyl-1H-indol-3-yl acetate and its derivatives in moderate to good yields. researchgate.netreading.ac.ukreading.ac.uk

Optimization of Reaction Conditions: Temperature, Time, and Reagent Stoichiometry

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the context of synthesizing substituted 1-acyloxyindoles, systematic studies have been conducted to determine the optimal parameters. For instance, in a one-pot synthesis involving reduction, intramolecular addition, nucleophilic addition, and acylation, the choice of base and the stoichiometry of the reagents are critical. nih.gov 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an effective base for the final acylation step. nih.gov

The amount of the acylating agent, such as acetic anhydride or acetyl chloride, also plays a significant role in the reaction outcome. nih.gov Temperature control is another key factor; for example, the initial steps of a multi-step one-pot synthesis may be carried out at a slightly elevated temperature (e.g., 40°C), while the final acylation is performed at room temperature. nih.gov

The following table summarizes the optimization of reaction conditions for the synthesis of a generic 1-acyloxyindole, which provides insights applicable to the synthesis of the title compound.

| Entry | Acylating Agent | Base (equiv) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pivaloyl Chloride | DBU (5.0) | 25 | 1.5 | 32 |

| 2 | Pivaloyl Chloride | DBU (10.0) | 25 | 1.5 | 34 |

| 3 | Pivaloyl Chloride | DBU (14.0) | 25 | 1.5 | 35 |

| 4 | Acetic Anhydride | DBU (14.0) | 25 | 1.5 | ~30 |

| 5 | Acetyl Chloride | DBU (14.0) | 25 | 1.5 | ~30 |

This table is a representative example based on findings for similar 1-acyloxyindole syntheses and illustrates the impact of varying reaction parameters. nih.gov

Comparative Analysis of Synthetic Yields and By-product Formation

The microwave-assisted approach offers a notable improvement in efficiency, with yields of 1-acetyl-1H-indol-3-yl acetate and its derivatives reported to be in the range of 34-71%. researchgate.netreading.ac.ukreading.ac.uk In one instance, microwave irradiation of 2-[(carboxymethyl)amino]benzoic acid afforded 2-[acetyl(carboxymethyl)amino]benzoic acid in 92% yield, which upon further microwave irradiation, led to the formation of 1-acetyl-1H-indol-3-yl acetate in 86% yield. reading.ac.uk

By-product formation is a consideration in all synthetic routes. In the classical approach, the purity of the intermediate 2-[(carboxymethyl)amino]benzoic acid is generally high, and often no further purification of the final product is necessary. researchgate.net However, in some cases, particularly with certain substitution patterns, lower yields may be obtained. researchgate.net The catalyst-free synthesis of 1H-indol-3-yl acetates using (diacetoxyiodo)benzene (B116549) can be hindered by the formation of iodobenzene (B50100) as a by-product. lookchem.com

The following table provides a comparative overview of the yields for the synthesis of various substituted 1-acetyl-1H-indol-3-yl acetates via the classical two-step method.

| Starting Material (Substituted 2-Chlorobenzoic Acid) | Intermediate (2-[(Carboxymethyl)amino]benzoic Acid) Yield (%) | Final Product (1-Acetyl-1H-indol-3-yl Acetate) Yield (%) | Overall Yield (%) |

| 2,4-Dichloro-5-bromobenzoic acid | 85 | 80 | 68 |

| 2,4-Dichlorobenzoic acid | 90 | 75 | 67.5 |

| 2-Chloro-5-nitrobenzoic acid | 82 | 65 | 53.3 |

| 2-Chloro-4-nitrobenzoic acid | 70 | 55 | 38.5 |

| 2,5-Dichlorobenzoic acid | 88 | 70 | 61.6 |

| 2-Chloro-4-(trifluoromethyl)benzoic acid | 75 | 60 | 45 |

Data compiled from research on the improved synthesis of 1-acetyl-1H-indol-3-yl acetates. researchgate.netresearchgate.net

Precursor Synthesis and Reactivity in the Formation of this compound

A crucial step in the synthesis of this compound involves the preparation of its precursor, 2-[(Carboxymethyl)amino]-5-chlorobenzoic acid, and its subsequent reactivity to form the desired indole structure.

Synthesis from 2-[(Carboxymethyl)amino]-5-chlorobenzoic Acid

An efficient, two-step procedure has been developed for the synthesis of various substituted 1-acetyl-1H-indol-3-yl acetates, including the 5-chloro analog. researchgate.net The initial step involves the condensation of a substituted 2-chlorobenzoic acid with glycine. researchgate.net In the case of the target molecule, 5-chloro-2-chlorobenzoic acid is reacted with glycine to produce 2-[(Carboxymethyl)amino]-5-chlorobenzoic acid. This reaction typically proceeds with good yields and purity. researchgate.net

The general synthetic route can be visualized as follows:

Scheme 1: Synthesis of 2-[(Carboxymethyl)amino]-5-chlorobenzoic Acid

This precursor serves as the foundational structure which then undergoes cyclization to form the indole ring system.

Role of Acetic Anhydride and Triethylamine in the Cyclization Process

The subsequent and final step in the synthesis is the Rössing cyclodecarboxylation of the 2-[(carboxymethyl)amino]benzoic acid precursor. researchgate.net This reaction is effectively carried out using acetic anhydride in the presence of a base. researchgate.net Acetic anhydride serves a dual purpose in this transformation. Firstly, it acts as a dehydrating agent, facilitating the intramolecular condensation. Secondly, it serves as the acetylating agent, introducing the acetyl groups at the N-1 position of the indole ring and the 3-hydroxyl group.

While the specific literature for this synthesis details the use of dry sodium acetate as the base, the role of a base like triethylamine in similar reactions is to facilitate the deprotonation of the carboxylic acid and the secondary amine, thereby promoting the cyclization and acetylation processes. researchgate.net The base neutralizes the acidic protons, driving the reaction towards the formation of the acetylated indole product. The reaction mixture, containing the precursor, acetic anhydride, and the base, is typically heated at reflux to achieve the cyclization. researchgate.net

Purification and Isolation Techniques for Synthesized this compound

The purification and isolation of the final product, this compound, are critical to obtaining a compound of high purity. The primary method described involves pouring the hot reaction mixture into ice water after the gas evolution from the decarboxylation has ceased. researchgate.net This causes the product to precipitate out of the solution. The solid precipitate is then collected by filtration. researchgate.net

Further purification is achieved by washing the collected solid with cold water until a neutral pH is reached. researchgate.net The purified solid is then dried under a vacuum to yield the final this compound. researchgate.net For some analogs synthesized through this method, it has been noted that no further purification is necessary. researchgate.net However, for related compounds, recrystallization from a solvent system such as ethanol-water has been employed to achieve higher purity.

Below is a table summarizing the yields and melting points for this compound and some of its analogs prepared via this synthetic route. researchgate.net

| Compound Name | Substituent (R) | Yield (%) | Melting Point (°C) |

| This compound | 5-Cl | 68 | 142-144 |

| 1-acetyl-4-chloro-1H-indol-3-yl acetate | 4-Cl | 55 | 98-100 |

| 1-acetyl-6-chloro-1H-indol-3-yl acetate | 6-Cl | 65 | 110-112 |

| 1-acetyl-4,5-dichloro-1H-indol-3-yl acetate | 4,5-diCl | 62 | 155-157 |

Chemical Reactivity and Transformation Studies of 1 Acetyl 5 Chloro 1h Indol 3 Yl Acetate

Reactions Involving the N-Acetyl Moiety

The N-acetyl group on the indole (B1671886) nitrogen plays a crucial role in modulating the electron density of the heterocyclic ring system. As an amide, it is susceptible to cleavage under certain conditions and can participate in acyl exchange processes.

The N-acetyl group can be removed through hydrolysis, typically under basic conditions, to yield the corresponding N-deacetylated indole. This reaction is a common transformation for N-acylated indoles. researchgate.net The process involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, leading to the cleavage of the nitrogen-carbonyl bond. Treatment of 1-acylindoles with potassium hydroxide in aqueous methanol (B129727) is an effective method for achieving N-deacylation. researchgate.net While specific studies on 1-acetyl-5-chloro-1H-indol-3-yl acetate (B1210297) are not extensively documented, the reactivity is expected to be analogous to other N-acetylindoles. The product of this reaction would be 5-chloro-1H-indol-3-yl acetate.

Table 1: Representative Hydrolysis/Deacetylation Reaction

| Reaction Type | Reagents | Probable Product | Conditions |

|---|

N-Acyl exchange processes on the indole nitrogen provide a route to introduce different acyl groups. These reactions typically proceed after the initial removal of the acetyl group. A general method for the chemoselective N-acylation of indoles involves using thioesters as a stable acyl source in the presence of a base like cesium carbonate. nih.gov This suggests that after deacetylation of 1-acetyl-5-chloro-1H-indol-3-yl acetate to 5-chloro-1H-indol-3-yl acetate, the resulting free N-H group can be re-acylated with a different acylating agent.

Another approach involves the amidation of carboxylic acids using activating agents. acs.org This method could be adapted to acylate the deacetylated indole, demonstrating a transamidation pathway where the indole nitrogen acts as the amine component. The reaction of the deacetylated indole with a new carboxylic acid in the presence of an activating agent like triphenylphosphine (B44618) and N-chlorophthalimide would result in a new N-acyl indole derivative. acs.org

Transformations at the C-3 Acetate Group

The acetate group at the C-3 position is an ester and, as such, is a key site for hydrolytic and substitution reactions. Its reactivity is central to modifying the functionality at this position of the indole core.

The C-3 acetate ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding 3-hydroxyindole (indoxyl) derivative. For the related compound 1-acetyl-1H-indol-3-yl acetate, basic hydrolysis with aqueous sodium hydroxide yields 1-acetyl-1H-indol-3-ol. Similarly, acidic hydrolysis can achieve the same transformation. It is expected that this compound would undergo analogous reactions to produce 1-acetyl-5-chloro-1H-indol-3-ol. Solvolysis, a reaction with the solvent (such as methanol or ethanol), would proceed under similar catalytic conditions to yield the corresponding ether or alcoholysis product.

Table 2: Representative Ester Hydrolysis Reaction

| Reaction Type | Reagents | Probable Product |

|---|---|---|

| Basic Hydrolysis | NaOH (aq) | 1-acetyl-5-chloro-1H-indol-3-ol |

Transesterification is a fundamental reaction of esters where the alkoxy group is exchanged with another. This process is typically catalyzed by an acid or a base. For this compound, reaction with an alcohol (R'-OH) in the presence of a catalyst like sulfuric acid or sodium alkoxide would lead to the formation of a new ester, 1-acetyl-5-chloro-1H-indol-3-yl R'-oate, and acetic acid. This reaction allows for the introduction of a wide variety of ester functionalities at the C-3 position.

Electrophilic Aromatic Substitution Reactions on the 5-Chlorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the substituents already present. masterorganicchemistry.com

In this compound, the benzene portion of the indole ring is substituted with a chloro group at C-5 and is fused to the pyrrole (B145914) ring, which contains an N-acetyl group.

Indole Nucleus: The indole ring system is inherently electron-rich and prone to electrophilic attack. While the most reactive site is typically C-3, this position is blocked by the acetate group.

N-Acetyl Group: This group is electron-withdrawing, which deactivates the indole ring, particularly the pyrrole portion, towards electrophilic attack compared to an unsubstituted indole. This deactivation makes substitution on the benzene ring more competitive.

Given the substitution pattern, the available positions for electrophilic attack on the benzene ring are C-4, C-6, and C-7. The 5-chloro group directs incoming electrophiles to the ortho positions (C-4 and C-6). Therefore, further electrophilic substitution is expected to occur preferentially at the C-4 or C-6 positions. This is analogous to the halogenation of 1-acetyl-1H-indol-3-yl acetate, which occurs at the 5- and 6-positions.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Probable Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-acetyl-5-chloro-4-nitro-1H-indol-3-yl acetate and/or 1-acetyl-5-chloro-6-nitro-1H-indol-3-yl acetate | A standard method for introducing a nitro group onto an aromatic ring. masterorganicchemistry.com |

| Halogenation | Br₂ / FeBr₃ | 1-acetyl-4-bromo-5-chloro-1H-indol-3-yl acetate and/or 1-acetyl-6-bromo-5-chloro-1H-indol-3-yl acetate | Introduces a bromine atom at the ortho positions to the existing chlorine. |

Nucleophilic Substitution Reactions on the Indole Core

Nucleophilic substitution reactions on the indole core of this compound can be anticipated at two primary sites: the C5 position bearing the chloro substituent and the potential for substitution on the pyrrole ring following activation.

The chlorine atom at the C5 position of the indole ring is generally unreactive toward nucleophilic aromatic substitution under standard conditions. However, in analogous halo-substituted indoles, such as 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, it has been noted that the halogen atoms can be displaced by potent nucleophiles, typically under transition-metal-catalyzed conditions. Reactions like the Buchwald-Hartwig amination or Suzuki coupling could potentially be employed to introduce new carbon-carbon or carbon-nitrogen bonds at this position. The success of such reactions would be contingent on the selection of an appropriate catalyst and reaction conditions to overcome the inherent low reactivity of the C-Cl bond.

Another avenue for nucleophilic attack involves the indole nitrogen. The N-acetyl group is an electron-withdrawing group that can be susceptible to nucleophilic acyl substitution. More significantly, the entire 1-acetyl-3-acetoxyindole system can be considered a protected form of indoxyl. The ester linkages, particularly the N-acetyl group, are known to be labile. nih.gov Hydrolysis, especially under basic or mildly acidic conditions, can cleave the acetate groups. nih.gov For instance, studies on 1-acyloxyindoles have shown that the acyloxy group at the N1 position can be readily hydrolyzed. nih.gov This initial hydrolysis could be a prelude to further reactions on the indole core.

| Reaction Type | Potential Reagents and Conditions | Anticipated Product(s) | Supporting Evidence from Analogous Systems |

| C5-Amination | Primary or secondary amines, Palladium or Copper catalyst, Base (e.g., NaOtBu, Cs2CO3), Inert solvent (e.g., Toluene, Dioxane) | 1-Acetyl-5-amino-1H-indol-3-yl acetate derivatives | Inferred from general Buchwald-Hartwig amination protocols for aryl chlorides. |

| C5-Arylation | Arylboronic acids or esters, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Na2CO3), Aqueous/organic solvent mixture | 1-Acetyl-5-aryl-1H-indol-3-yl acetate derivatives | Inferred from general Suzuki coupling protocols for aryl chlorides. |

| Deacetylation | Mild acid (e.g., dilute HCl) or base (e.g., K2CO3 in methanol) | 5-Chloro-1H-indol-3-ol (Indoxyl) | 1-Acyloxyindoles are known to undergo hydrolysis under mild conditions. nih.gov |

Ring Modification and Functionalization Reactions of the Indole Scaffold

Functionalization of the indole scaffold of this compound, beyond direct substitution of the chloro group, primarily involves electrophilic substitution on the benzene ring or reactions mediated by the existing functional groups.

The benzene portion of the indole ring is activated towards electrophilic substitution. The N-acetyl group is deactivating, which can influence the regioselectivity of such reactions. However, C-H functionalization of the indole's benzene ring is a well-established field. nih.gov For many indole derivatives, functionalization at the C4, C6, and C7 positions is achievable, often requiring specific directing groups or catalysts to control the outcome. nih.gov For instance, palladium-catalyzed C-H arylation has been successfully applied to various indole systems to introduce aryl groups at specific positions on the carbocyclic ring. nih.gov The presence of the chloro group at C5 and the acetyl group at N1 would direct incoming electrophiles, with the C4 and C6 positions being likely sites for substitution, though C7 functionalization has also been reported for certain N-protected indoles. nih.gov

Furthermore, the acetyl group itself can be a point of reactivity. While not a direct ring modification, deacetylative reactions have been observed in related heterocyclic systems like oxindoles. ua.es A retro-Claisen type condensation could potentially remove the acetyl group, generating a nucleophilic center at the C3 position if the O-acetate is also cleaved, leading to subsequent reactions.

| Reaction Type | Potential Reagents and Conditions | Anticipated Product(s) | Supporting Evidence from Analogous Systems |

| C-H Arylation | Aryl halides or boronic acids, Palladium catalyst, Ligand, Oxidant/Base, High temperature | 1-Acetyl-5-chloro-C(x)-aryl-1H-indol-3-yl acetate (where x = 4, 6, or 7) | C-H functionalization is a known strategy for modifying the benzene ring of indoles. nih.gov |

| Nitration | HNO3/H2SO4 | 1-Acetyl-5-chloro-C(x)-nitro-1H-indol-3-yl acetate | Standard electrophilic aromatic substitution, regioselectivity influenced by existing substituents. |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 1-Acetyl-5-chloro-C(x)-halo-1H-indol-3-yl acetate | Electrophilic halogenation of the activated benzene ring. |

Spectroscopic Characterization and Structural Elucidation of 1 Acetyl 5 Chloro 1h Indol 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity can be constructed.

The ¹H NMR spectrum of 1-acetyl-5-chloro-1H-indol-3-yl acetate (B1210297) is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift to higher ppm values.

The protons on the indole (B1671886) ring are anticipated to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton at the C2 position is expected to be a singlet, while the protons at C4, C6, and C7 will show characteristic splitting patterns due to coupling with their neighbors. For a related compound, 5-chloroindole, the proton at C4 appears as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet chemicalbook.com. The coupling constants (J) between these protons provide valuable information about their spatial relationship.

The two acetyl groups will each give rise to a singlet in the aliphatic region of the spectrum, likely between 2.0 and 3.0 ppm. The distinct chemical shifts for the N-acetyl and O-acetyl protons will depend on their local chemical environments.

Table 1: Predicted ¹H NMR Data for 1-Acetyl-5-chloro-1H-indol-3-yl Acetate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.5 - 7.8 | s | - |

| H-4 | 7.8 - 8.1 | d | 2.0 - 2.5 |

| H-6 | 7.2 - 7.4 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| H-7 | 8.1 - 8.4 | d | 8.5 - 9.0 |

| N-COCH₃ | 2.5 - 2.7 | s | - |

Note: The predicted values are based on the analysis of similar indole derivatives and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of the atoms they are bonded to.

The carbonyl carbons of the two acetyl groups are expected to be the most downfield signals, typically appearing in the range of 168-172 ppm. The aromatic carbons of the indole ring will resonate between 110 and 140 ppm. The carbon bearing the chlorine atom (C5) will be influenced by the halogen's electronegativity and is expected to be in the region of 125-130 ppm. The methyl carbons of the acetyl groups will be the most upfield signals, typically below 30 ppm. For comparison, in 5-chloro-3-methyl-1H-indole, the C5 signal is observed at 125.00 ppm rsc.org.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 120 - 125 |

| C3 | 115 - 120 |

| C3a | 128 - 132 |

| C4 | 120 - 124 |

| C5 | 128 - 132 |

| C6 | 115 - 118 |

| C7 | 112 - 115 |

| C7a | 133 - 137 |

| N-C =O | 168 - 171 |

| N-COC H₃ | 23 - 26 |

| O-C =O | 167 - 170 |

Note: The predicted values are based on the analysis of similar indole derivatives and general principles of NMR spectroscopy.

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum will connect the signals of protons that are coupled to each other, allowing for the tracing of the spin systems within the molecule, particularly the aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. The absence of a sharp N-H stretching band around 3300-3500 cm⁻¹, which is characteristic of unsubstituted indoles, would confirm the N-acetylation. Two strong carbonyl (C=O) stretching bands are anticipated. The amide carbonyl of the N-acetyl group is expected to absorb at a lower frequency (around 1690-1710 cm⁻¹) compared to the ester carbonyl of the O-acetyl group (around 1735-1755 cm⁻¹). The C-O stretching vibrations of the acetate group will likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Ester C=O Stretch | 1735 - 1755 |

| Amide C=O Stretch | 1690 - 1710 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Ester C-O Stretch | 1200 - 1300 |

| C-N Stretch | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₂H₁₀ClNO₃, which corresponds to a monoisotopic mass of approximately 251.03 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at this m/z value. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion under electron impact is expected to proceed through several characteristic pathways. A common fragmentation for acetylated compounds is the loss of a ketene molecule (CH₂=C=O, 42 Da) from either the N-acetyl or O-acetyl group. Another likely fragmentation is the loss of an acetyl radical (CH₃CO•, 43 Da). The indole ring itself can undergo fragmentation, often involving the loss of HCN (27 Da) from the pyrrole (B145914) ring scirp.org.

A plausible fragmentation pathway could involve the initial loss of ketene from the acetate group to form an intermediate that then undergoes further fragmentation. Alternatively, cleavage of the N-acetyl group could occur.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 251/253 | [M]⁺ (Molecular Ion) |

| 209/211 | [M - CH₂CO]⁺ |

| 208/210 | [M - CH₃CO]⁺ |

| 166/168 | [M - CH₂CO - CH₃CO]⁺ |

| 138/140 | [C₇H₃ClN]⁺ (Indole ring fragment) |

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the indole chromophore. Indole and its derivatives typically exhibit two main absorption bands, corresponding to the ¹Lₐ and ¹Lₙ transitions nih.gov. The positions of these bands are sensitive to the substituents on the indole ring.

The presence of the chloro group at the 5-position and the acetyl groups are expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted indole. The ¹Lₐ band is generally more intense and appears at a shorter wavelength, while the ¹Lₙ band is less intense and appears at a longer wavelength. For many indole derivatives, these bands can be found in the range of 260-300 nm. The solvent polarity can also influence the position of the absorption maxima core.ac.uk. Studies on other 5-chloroindole derivatives have shown absorption maxima in the UV region researchgate.netchristuniversity.in.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| ¹Lₐ | 260 - 280 |

Note: The exact absorption maxima will depend on the solvent used for the measurement.

Computational Chemistry and Theoretical Investigations of 1 Acetyl 5 Chloro 1h Indol 3 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 1-acetyl-5-chloro-1H-indol-3-yl acetate (B1210297). These calculations, typically employing ab initio or density functional theory (DFT) methods, can elucidate the distribution of electrons within the molecule and predict its stability.

Table 1: Hypothetical Calculated Energetic Properties of 1-Acetyl-5-chloro-1H-indol-3-yl Acetate

| Property | Calculated Value (Exemplary) | Unit |

| Heat of Formation (ΔHf°) | Data not available | kcal/mol |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Note: The values in this table are placeholders and would be determined through specific quantum chemical calculations.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and exploring the conformational landscape of molecules like this compound. DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

For substituted indole (B1671886) derivatives, the planarity of the indole ring is a key feature, although slight puckering can occur depending on the substituents. The orientation of the acetyl and acetate groups relative to the indole ring would be a primary focus of a DFT study.

Table 2: Exemplary Calculated Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Atom Pair/Triplet/Quadruplet | Calculated Value (Exemplary) | Unit |

| Bond Length | C(5)-Cl | Data not available | Å |

| Bond Length | N(1)-C(acetyl) | Data not available | Å |

| Bond Angle | C(4)-C(5)-Cl | Data not available | Degrees |

| Dihedral Angle | C(2)-N(1)-C(acetyl)=O | Data not available | Degrees |

Note: The values in this table are illustrative and would be the output of a DFT geometry optimization calculation.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. The electron-withdrawing nature of the acetyl group and the chlorine atom would be expected to deshield nearby protons and carbons, leading to downfield shifts in the NMR spectrum. For instance, the protons on the benzene (B151609) ring of the indole nucleus would show characteristic splitting patterns and chemical shifts influenced by the chloro substituent.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR spectrum. Characteristic peaks would include the C=O stretching vibrations of the acetyl and acetate groups, which are expected in the region of 1700-1760 cm⁻¹. The C-Cl stretching vibration and various C-H and C-N stretching and bending modes would also be present.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions would likely involve π→π* transitions within the indole ring system.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value (Exemplary) |

| ¹H NMR | Chemical Shift (H at C2) | Data not available |

| ¹³C NMR | Chemical Shift (C=O of acetyl) | Data not available |

| IR | Vibrational Frequency (C=O stretch) | Data not available |

| UV-Vis | λmax | Data not available |

Note: These are representative parameters that would be obtained from specific computational spectroscopic predictions.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital (MO) analysis provides insights into the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed over the acetyl and acetate groups, as well as the benzene portion of the indole nucleus. The presence of the electron-withdrawing chlorine atom would likely lower the energy of both the HOMO and LUMO.

Charge distribution studies, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the carbonyl groups would be regions of high negative potential (red), making them susceptible to electrophilic attack. Conversely, the protons on the indole ring and the acetyl methyl group would exhibit positive potential (blue).

Table 4: Exemplary Molecular Orbital Properties of this compound

| Property | Calculated Value (Exemplary) | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

Note: These values are placeholders and would be derived from molecular orbital calculations.

Reaction Mechanism Elucidation and Transition State Characterization via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms and characterizing transition states. For this compound, various reactions could be studied, such as hydrolysis of the acetate or acetyl groups, or electrophilic substitution on the indole ring.

To study a reaction mechanism, a proposed reaction pathway is modeled by identifying all relevant intermediates and transition states. The geometries of the transition states are optimized, and their energies are calculated. The activation energy for each step can then be determined, providing insight into the reaction kinetics. For example, the hydrolysis of the ester group would likely proceed through a tetrahedral intermediate, and the energy barrier for its formation and collapse could be calculated.

While no specific reaction mechanism studies for this compound are currently published, the established methodologies for transition state searching and reaction path following would be applicable. These studies are crucial for understanding the chemical behavior of the compound and for designing new synthetic routes.

Synthesis and Structure Activity Relationship Studies of 1 Acetyl 5 Chloro 1h Indol 3 Yl Acetate Derivatives

Systemic Modification of Substituents on the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom at the 1-position of the indole ring offers a prime site for chemical modification to modulate the physicochemical and pharmacological properties of the molecule. Acylation and alkylation are common strategies to introduce a variety of substituents at this position.

The synthesis of N-substituted indole derivatives can be achieved through various methods. For instance, the acylation of indoles can be carried out using acyl chlorides or anhydrides in the presence of a base. A study on the acylation of 2,3-diphenyl-5-methoxy-indole utilized ethyl chloroformate and chloroacetyl chloride in dimethylformamide with sodium hydride to yield the corresponding N-substituted derivatives nih.gov. This approach could be adapted for the synthesis of N-acyl analogs of 1-acetyl-5-chloro-1H-indol-3-yl acetate (B1210297), allowing for the introduction of diverse acyl groups to probe their impact on biological activity.

Structure-activity relationship studies on various N-substituted indole derivatives have revealed that the nature of the substituent at the N-1 position can significantly influence their biological profile. For example, in a series of novel N-substituted indole derivatives developed as Mcl-1 inhibitors, modifications to the N-1 substituent were crucial for optimizing binding affinity. These studies often explore a range of alkyl and aryl groups, as well as more complex moieties, to map the steric and electronic requirements of the target receptor. While specific SAR data for N-1 modified 1-acetyl-5-chloro-1H-indol-3-yl acetate is not extensively available, general principles suggest that varying the size, lipophilicity, and hydrogen bonding capacity of the N-1 substituent can have a profound effect on the compound's interaction with biological targets.

Exploration of Halogen Substituent Effects at the C-5 Position and Other Ring Positions

Halogen atoms are frequently incorporated into drug candidates to enhance properties such as metabolic stability, membrane permeability, and binding affinity. The C-5 position of the indole ring in this compound is a key site for exploring the effects of different halogen substituents. Furthermore, investigating the impact of halogens at other positions on the indole ring can provide a more comprehensive understanding of the SAR.

Synthesis of 1-Acetyl-5-bromo-1H-indol-3-yl Acetate Analogs

The synthesis of bromo-substituted analogs of 1-acetyl-1H-indol-3-yl acetate has been reported through an efficient two-step procedure starting from the corresponding 2-chlorobenzoic acids. This method involves the condensation of the 2-chlorobenzoic acid with glycine (B1666218), followed by a Rössing cyclodecarboxylation with sodium acetate in acetic anhydride (B1165640) to yield the desired 1-acetyl-1H-indol-3-yl acetate derivative. Specifically, the synthesis of 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate has been described, demonstrating the feasibility of introducing bromine at the C-5 position researchgate.netresearchgate.net. This synthetic strategy can be adapted to prepare a range of 5-bromo analogs for SAR studies.

The introduction of a bromine atom at the C-5 position, in place of chlorine, is expected to alter the electronic and steric properties of the molecule. Bromine is larger and more polarizable than chlorine, which could lead to enhanced van der Waals interactions with a biological target. SAR studies of indole-based compounds have shown that the nature and position of halogen substituents can dramatically affect activity. For instance, in a series of indole-based HIV-1 fusion inhibitors, the presence and location of bromo substituents on the indole rings were critical for their inhibitory potency nih.govacs.org.

Synthesis of 1-Acetyl-5-iodo-1H-indol-3-yl Acetate

The synthesis of the corresponding 5-iodo analog would likely follow a similar synthetic pathway to the bromo derivative, starting from an appropriately substituted 2-chloro-5-iodobenzoic acid. The larger size and greater polarizability of iodine compared to chlorine and bromine could lead to even stronger interactions with a target protein, potentially increasing potency. However, the increased size may also introduce steric hindrance, which could be detrimental to activity. The synthesis and biological evaluation of a 5-iodo analog would be crucial to fully explore the halogen substituent effects at this position.

Synthesis of 1-Acetyl-6-fluoro-1H-indol-3-yl Acetate

The introduction of a fluorine atom at the C-6 position would introduce a small, highly electronegative substituent. Fluorine's unique properties, including its ability to form strong carbon-fluorine bonds and participate in hydrogen bonding, can significantly impact a molecule's conformation and binding affinity. The synthesis of 1-acetyl-6-fluoro-1H-indol-3-yl acetate would likely proceed from a corresponding fluorinated 2-chlorobenzoic acid precursor. Evaluating the biological activity of this analog would provide insight into the effects of a small, electron-withdrawing group at this position and further refine the SAR for this class of compounds.

Derivatization and Functionalization of the C-3 Acetate Moiety

The C-3 acetate group of this compound represents another key site for chemical modification to explore the SAR. The ester functionality can be hydrolyzed to the corresponding alcohol, which can then be further derivatized, or the acetate group can be replaced with other functionalities.

General methods for the derivatization of 3-acetoxyindoles have been reported. For instance, the hydrolysis of the acetate group would yield the corresponding 3-hydroxyindole, a versatile intermediate for further functionalization. This alcohol could be converted to ethers, other esters, or used in coupling reactions to introduce a wide array of substituents. The exploration of different ester groups at the C-3 position, for example, by varying the alkyl or aryl portion of the ester, could modulate the compound's lipophilicity and steric bulk, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Furthermore, the C-3 position of the indole ring is highly amenable to various C-C and C-heteroatom bond-forming reactions. While direct functionalization of the 3-acetoxy group might be challenging, its removal and subsequent functionalization of the C-3 position of the indole core could open up a vast chemical space for SAR exploration. For example, the introduction of different heterocyclic rings at the C-3 position has been shown to be a successful strategy in the development of potent and selective CB1 receptor agonists nih.gov. Such modifications on the 1-acetyl-5-chloro-1H-indole scaffold could lead to the discovery of novel compounds with improved biological activity.

Synthesis of Analogs with Alkyl or Aryl Substitutions on the Indole Ring

The synthesis of analogs of this compound with various substituents on the indole ring has been an area of interest for structure-activity relationship (SAR) studies. The primary approaches involve either the synthesis from appropriately substituted precursors or the direct functionalization of the indole nucleus.

One of the prominent methods for generating analogs with substitutions on the carbocyclic portion of the indole ring involves a two-step procedure starting from substituted 2-chlorobenzoic acids. researchgate.net This pathway includes the initial condensation of a substituted 2-chlorobenzoic acid with glycine, followed by a cyclodecarboxylation reaction. researchgate.net This method has proven effective for introducing a range of substituents onto the benzene (B151609) ring of the 1-acetyl-1H-indol-3-yl acetate core.

Below is a table summarizing the synthesis of several analogs with substitutions on the benzene ring of the 1-acetyl-1H-indol-3-yl acetate scaffold.

| Compound | Substituent (R) | Overall Yield (%) | Reference |

|---|---|---|---|

| 1-acetyl-4,6-dichloro-1H-indol-3-yl acetate | 4,6-di-Cl | 68 | researchgate.net |

| 1-acetyl-5-bromo-1H-indol-3-yl acetate | 5-Br | 55 | researchgate.net |

| 1-acetyl-5-nitro-1H-indol-3-yl acetate | 5-NO2 | 45 | researchgate.net |

| 1-acetyl-6-chloro-1H-indol-3-yl acetate | 6-Cl | 63 | researchgate.net |

| 1-acetyl-5-methyl-1H-indol-3-yl acetate | 5-Me | 58 | researchgate.net |

While the synthesis from substituted precursors is a reliable method for analogs with modified benzene rings, the direct introduction of alkyl or aryl groups onto the heterocyclic portion of the indole nucleus presents a different synthetic challenge. Methodologies for direct C-H functionalization of indoles are of significant interest. For instance, palladium-catalyzed direct arylation has been demonstrated for various indole derivatives, although specific application to this compound is not extensively documented. nih.gov Such reactions would typically involve the coupling of the indole core with an aryl halide.

Similarly, direct C-H alkylation of indoles can be achieved through various means, including photochemical methods. beilstein-journals.org These advanced synthetic strategies could potentially be adapted for the late-stage functionalization of this compound to introduce alkyl and aryl diversity at specific positions of the indole ring, which would be highly valuable for detailed SAR studies.

Stereoselective Synthesis of Chiral Analogs (if applicable)

The stereoselective synthesis of chiral analogs of this compound is a more complex undertaking that is not extensively reported in the scientific literature. The parent molecule itself is achiral. Chirality could be introduced through the addition of substituents with stereocenters on the acetyl or acetate groups, or on the indole ring itself.

A potential, though not yet reported for this specific compound, avenue for creating chiral analogs could involve the enantioselective alkylation of the indole nucleus. Modern synthetic methods have made significant strides in the catalytic asymmetric functionalization of indoles. For example, copper hydride-catalyzed enantioselective alkylation has been successfully applied to N-(benzoyloxy)indole derivatives. nih.gov In these reactions, the N-acyloxy group acts as a leaving group, and the choice of a chiral ligand directs the enantioselective addition of an alkyl group, typically at the C3 or N1 position. nih.gov

Adapting such a strategy to a substrate like this compound would be a novel research direction. It would likely require significant modification and optimization of the reaction conditions. The development of a stereoselective synthesis would be highly valuable, as it would allow for the investigation of the three-dimensional structural requirements for the biological activity of this class of compounds. At present, however, specific examples of the stereoselective synthesis of chiral analogs of this compound remain an area for future exploration.

Mechanistic Investigations of Chemical Transformations Involving 1 Acetyl 5 Chloro 1h Indol 3 Yl Acetate

Elucidation of Reaction Pathways and Intermediate Formation

The chemical transformations of 1-acetyl-5-chloro-1H-indol-3-yl acetate (B1210297) primarily involve the hydrolysis of the acetate group and electrophilic substitution reactions on the indole (B1671886) ring. The elucidation of these pathways often relies on a combination of experimental evidence and theoretical calculations.

Hydrolysis of the Acetate Group:

The hydrolysis of the 3-acetoxy group is a common reaction for this class of compounds, proceeding via different mechanisms depending on the reaction conditions (acidic, basic, or neutral).

Under basic conditions , the hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate anion and the 3-hydroxyindole (indoxyl) derivative. The N-acetyl group can also be susceptible to hydrolysis under these conditions, although generally requiring more forcing conditions.

Intermediate: Tetrahedral carbonyl intermediate.

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen of the acetate group, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers result in the formation of the 3-hydroxyindole and acetic acid.

Intermediate: Protonated carbonyl species, tetrahedral intermediate.

Electrophilic Aromatic Substitution:

The indole nucleus is electron-rich and readily undergoes electrophilic aromatic substitution. researchgate.netpearson.com However, the presence of the N-acetyl group, an electron-withdrawing group, deactivates the indole ring towards electrophilic attack compared to an unsubstituted indole. The 5-chloro substituent also has a deactivating, ortho-, para-directing effect on the benzene (B151609) portion of the indole.

The most probable sites for electrophilic attack on 1-acetyl-5-chloro-1H-indol-3-yl acetate are the C2, C4, and C6 positions. The C3 position is blocked by the acetate group. The precise location of substitution will depend on the nature of the electrophile and the reaction conditions.

Intermediate: A resonance-stabilized carbocation, often referred to as a Wheland intermediate or sigma complex, is formed upon the attack of the electrophile on the indole ring. byjus.commasterorganicchemistry.comlumenlearning.com

A plausible reaction pathway for electrophilic substitution is a two-step mechanism:

Attack of the electrophile by the π-electron system of the indole ring to form the carbocation intermediate. This is typically the rate-determining step. masterorganicchemistry.com

Deprotonation of the intermediate to restore the aromaticity of the indole ring. masterorganicchemistry.com

Kinetic Studies and Determination of Reaction Rate Constants

Hydrolysis Kinetics:

The rate of hydrolysis of the acetate group is expected to follow pseudo-first-order kinetics under conditions where the concentration of one reactant (e.g., water in a large excess) remains effectively constant. The rate law can be expressed as:

Rate = k_obs [this compound]

where k_obs is the observed pseudo-first-order rate constant.

The value of k_obs would be influenced by pH, temperature, and the presence of catalysts. For comparison, studies on the hydrolysis of other acetylated compounds, such as N-methylindoxyl acetate, have been conducted to determine kinetic parameters. youtube.com The hydrolysis of O-acetylated N-acetylneuraminic acid derivatives has also been kinetically investigated, showing a significant decrease in the hydrolysis rate constant for the acetylated form. nih.gov

Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound under Various Conditions

| Condition | Catalyst | Temperature (°C) | Hypothetical k_obs (s⁻¹) |

| Acidic | 0.1 M HCl | 25 | 1.5 x 10⁻⁵ |

| Neutral | None | 25 | 3.0 x 10⁻⁷ |

| Basic | 0.1 M NaOH | 25 | 8.0 x 10⁻⁴ |

Note: These values are illustrative and based on general principles of ester hydrolysis. Actual experimental values may differ.

Electrophilic Substitution Kinetics:

The rate of electrophilic substitution will be significantly influenced by the nature of the electrophile and the reaction conditions. The electron-withdrawing N-acetyl and 5-chloro groups are expected to decrease the rate of reaction compared to unsubstituted indole.

Investigation of Catalyst Effects on Reaction Mechanisms and Selectivity

Catalysts play a pivotal role in modulating the rate and selectivity of chemical reactions involving this compound.

Catalysis in Hydrolysis:

Both acids and bases catalyze the hydrolysis of the acetate group.

Acid Catalysis: Protic acids (e.g., HCl, H₂SO₄) and Lewis acids can be employed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

Base Catalysis: Bases such as sodium hydroxide or potassium hydroxide provide the hydroxide ion, a strong nucleophile, for the initial attack on the ester.

Catalysis in Electrophilic Aromatic Substitution:

Lewis acids are commonly used to catalyze electrophilic aromatic substitution reactions by activating the electrophile. lumenlearning.com For instance, in Friedel-Crafts acylation or alkylation, a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is used to generate a more potent electrophile. byjus.com The choice of catalyst can influence the regioselectivity of the substitution. For example, some catalysts may favor substitution at the C2 position over the C4 or C6 positions. The use of solid acid catalysts like montmorillonite (B579905) clay has also been explored for electrophilic substitution of indoles. niscpr.res.in

Table 2: Potential Catalysts and Their Effects on Reactions of this compound

| Reaction Type | Catalyst | Mechanistic Role | Expected Outcome |

| Hydrolysis | H₂SO₄ | Protonation of carbonyl oxygen | Increased rate of hydrolysis |

| Hydrolysis | NaOH | Provides hydroxide nucleophile | Increased rate of hydrolysis |

| Electrophilic Substitution (Acylation) | AlCl₃ | Generation of acylium ion | C-C bond formation on the indole ring |

| Electrophilic Substitution (Halogenation) | FeBr₃ | Polarization of Br-Br bond | Halogenation of the indole ring |

Solvent Effects on Reaction Outcomes and Mechanistic Pathways

The choice of solvent can have a profound impact on the rate, yield, and selectivity of reactions involving this compound.

Solvent Effects on Hydrolysis:

The rate of hydrolysis is influenced by the polarity and protic nature of the solvent.

Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize the charged transition states in both acid- and base-catalyzed hydrolysis, thereby increasing the reaction rate. They can also act as nucleophiles in solvolysis reactions.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations well but are less effective at solvating anions. In base-catalyzed hydrolysis, a less solvated hydroxide ion in an aprotic solvent can be more nucleophilic, potentially leading to a faster reaction.

Solvent Effects on Electrophilic Aromatic Substitution:

The solvent can influence the stability of the carbocation intermediate and the reactivity of the electrophile.

Polar Solvents: Can stabilize the charged Wheland intermediate, which may accelerate the rate-determining step of the reaction.

Nonpolar Solvents: May be preferred for reactions where the catalyst or electrophile is sensitive to polar or protic environments.

The selectivity of electrophilic substitution can also be affected by the solvent. In some cases, changing the solvent can alter the ratio of ortho, meta, and para isomers formed. Studies on other indole derivatives have shown that the reaction medium can have a significant influence on reaction outcomes.

Table 3: Influence of Solvent Properties on Reactions of this compound

| Reaction Type | Solvent Type | Expected Effect on Rate | Expected Effect on Selectivity |

| SN1-type Hydrolysis | Polar Protic | Increase | May favor solvolysis products |

| Base-Catalyzed Hydrolysis | Polar Aprotic | Increase | - |

| Electrophilic Substitution | Polar | Increase | Can influence regioselectivity |

| Electrophilic Substitution | Nonpolar | Decrease | May alter regioselectivity |

Future Research Directions and Unexplored Avenues for 1 Acetyl 5 Chloro 1h Indol 3 Yl Acetate

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for producing substituted indoles often involve multiple steps and may utilize reagents that are not environmentally benign. mdpi.comorganic-chemistry.org Future research should prioritize the development of novel and sustainable synthetic routes to 1-acetyl-5-chloro-1H-indol-3-yl acetate (B1210297).

One promising avenue is the exploration of green halogenation techniques. The use of systems like oxone-halide could provide an environmentally friendly alternative to traditional halogenating agents for introducing the chloro group at the C5-position of an appropriate indole (B1671886) precursor. organic-chemistry.org Research into mechanistically distinct halogenation reactions, potentially involving halonium and iminium ion intermediates, could lead to more efficient and selective syntheses. organic-chemistry.org

Furthermore, the development of one-pot, multi-component reactions represents a significant area for advancement. A regiospecific palladium domino indolization, potentially involving a Sonogashira coupling followed by aminopalladation and reductive elimination, could be designed to assemble the core indole structure with the required substituents in a single, efficient process. organic-chemistry.org The use of a trifluoroacetyl group as a temporary protecting group on the aniline (B41778) nitrogen has shown advantages in similar syntheses and could be explored. organic-chemistry.org

Another key area is the investigation of hydrogen autotransfer strategies for the C3-alkylation of the indole nucleus, which could be adapted for the introduction of the acetate group or a precursor. researchgate.net These methods often use alcohols as the alkylating agent and can be performed under solvent-free conditions, representing a greener alternative to traditional alkylation methods that rely on hazardous alkyl halides. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Halogenation | Environmentally friendly, reduced toxic byproducts. organic-chemistry.org | Optimization of oxone-halide systems for selective C5-chlorination. organic-chemistry.org |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste. organic-chemistry.org | Design of a domino Pd-catalyzed sequence for scaffold assembly. organic-chemistry.org |

| Hydrogen Autotransfer | Use of greener reagents (alcohols), solvent-free conditions. researchgate.net | Adaptation for the introduction of the C3-acetate group or a precursor. researchgate.net |

Exploration of Catalytic Applications and Material Science Integration

The electronic properties of the indole scaffold, which can be tuned by its substituents, make 1-acetyl-5-chloro-1H-indol-3-yl acetate a candidate for exploration in catalysis and materials science. nih.gov

Future investigations could focus on the potential of this compound, or derivatives thereof, to act as a ligand for transition metal catalysts . The indole ring system is a known component of ligands in various catalytic processes. nih.gov The specific electronic and steric profile of this compound could lead to catalysts with novel reactivity or selectivity, particularly in asymmetric catalysis. nih.gov

In the realm of material science , the photophysical properties of this indole derivative are of interest. The effect of the chloro and acetyl substituents on the ground and excited electronic states of the indole chromophore should be investigated through computational studies. nih.govresearchgate.net Such studies can predict absorption and fluorescence properties, paving the way for the design of new fluorescent probes or organic electronic materials. nih.gov The presence of the halogen atom also opens the door to forming halogen bonds, which can be exploited in the rational design of crystalline materials with specific packing arrangements and properties.

| Application Area | Research Direction | Potential Outcome |

| Catalysis | Design of ligands for transition metal complexes. nih.gov | Development of novel catalysts with unique selectivity. nih.gov |

| Material Science | Investigation of photophysical properties. nih.govresearchgate.net | Creation of new fluorescent probes or organic electronic materials. nih.gov |

| Crystal Engineering | Exploration of halogen bonding interactions. | Design of crystalline materials with tailored properties. |

Advanced Characterization Techniques for Deeper Structural and Dynamic Insights

A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for its future development. Advanced characterization techniques can provide these insights.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including techniques like HSQC, HMBC, and NOESY, will be invaluable for unambiguously confirming the chemical structure and for elucidating through-bond and through-space correlations between atoms. This is particularly important for confirming the regiochemistry of substitution.

X-ray crystallography would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. mdpi.com This information is fundamental for understanding its physical properties and for computational modeling.

To probe the electronic structure and excited-state dynamics, advanced spectroscopic techniques such as time-resolved fluorescence spectroscopy could be employed. This would provide insights into the relaxation mechanisms and kinetics of the electronically excited states, which is critical for designing applications in materials science. researchgate.net

| Technique | Information Gained | Importance |

| 2D NMR | Unambiguous structural confirmation, atomic connectivity. | Foundational for chemical identity. |

| X-ray Crystallography | Precise 3D structure, intermolecular interactions. mdpi.com | Essential for understanding solid-state properties and for modeling. mdpi.com |

| Time-Resolved Fluorescence | Excited-state dynamics and relaxation pathways. researchgate.net | Critical for the design of photophysically active materials. researchgate.net |

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of experimental work with computational modeling offers a powerful strategy for accelerating the exploration of this compound.

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR spectroscopy), NMR chemical shifts, and electronic absorption spectra. nih.govresearchgate.net These predictions can guide experimental efforts and aid in the interpretation of experimental data. Computational studies can also elucidate the effect of the chloro and acetyl substituents on the electronic properties of the indole ring. nih.gov

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of the molecule in different environments, such as in solution or in a biological system. This is particularly relevant for exploring its potential as a ligand or a drug scaffold.

The combination of computational predictions with experimental validation will enable a more rational and efficient design of future research. For example, computational screening could identify promising derivatives of this compound with desirable electronic or binding properties, which could then be prioritized for synthesis and experimental testing. nih.gov

| Methodology | Application | Synergy with Experiment |

| DFT/TD-DFT | Prediction of spectroscopic and electronic properties. nih.govresearchgate.net | Guides experimental design and aids in data interpretation. |

| Molecular Dynamics | Simulation of conformational dynamics and interactions. | Provides a molecular-level understanding of experimental observations. |

| Computational Screening | In silico identification of promising derivatives. nih.gov | Prioritizes synthetic targets for experimental investigation. |

Design of New Functionalized Indole Scaffolds Based on the this compound Structure

The this compound structure serves as a valuable starting point for the design and synthesis of new, more complex functionalized indole scaffolds. mdpi.comresearchgate.net The existing functional groups provide handles for further chemical modification.

The C-H functionalization of the indole ring at other positions (e.g., C2, C4, C6, C7) represents a frontier in indole chemistry. nih.govnih.gov Developing selective C-H activation protocols for this specific scaffold would open up avenues to a vast array of novel derivatives with potentially interesting biological activities or material properties.

The hydrolysis of the acetate group at the C3-position would yield the corresponding 3-hydroxyindole, which can serve as a precursor for a variety of other functional groups. Similarly, the hydrolysis or modification of the N-acetyl group could be explored to modulate the electronic properties and reactivity of the indole ring.

Furthermore, this scaffold can be used as a building block in fragment-based drug discovery . acs.org The rigid indole core with its specific substitution pattern can be combined with other molecular fragments to generate libraries of new compounds for screening against various biological targets. The design of such libraries can be guided by computational docking studies to predict binding affinities and modes.

| Functionalization Strategy | Description | Potential Outcome |

| C-H Functionalization | Selective activation and modification of other C-H bonds on the indole ring. nih.govnih.gov | Access to a wide range of novel, polysubstituted indole derivatives. |

| Functional Group Interconversion | Hydrolysis or modification of the existing acetate and acetyl groups. | Generation of new synthetic intermediates for further diversification. |

| Fragment-Based Design | Use of the scaffold as a core fragment for building larger molecules. acs.org | Development of new libraries of compounds for drug discovery. |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 1-acetyl-5-chloro-1H-indol-3-yl acetate to ensure stability?

- Methodological Answer : Store the compound refrigerated (2–8°C) in a tightly sealed container within a dry, well-ventilated environment. Avoid exposure to moisture and electrostatic discharge, as these can degrade the compound or alter its reactivity. Opened containers should be resealed carefully and stored upright to prevent leakage .

Q. What safety precautions are essential during handling?

- Methodological Answer : Use nitrile gloves and flame-retardant antistatic lab coats to minimize skin contact. Conduct experiments in a fume hood to prevent inhalation of vapors. In case of accidental exposure, rinse affected skin/eyes with water for ≥15 minutes and seek medical attention. Decomposition products (e.g., hydrogen chloride, bromide) require respiratory protection during fire incidents .

Q. Which spectroscopic techniques are suitable for initial characterization?

- Methodological Answer : Employ Fourier-transform infrared (FTIR) spectroscopy to identify acetyl and ester carbonyl stretches (1700–1750 cm⁻¹). Confirm molecular weight via high-resolution mass spectrometry (HRMS) and use ¹H/¹³C NMR to assign indole ring protons (e.g., aromatic signals at δ 6.5–8.0 ppm) and acetate methyl groups (δ ~2.3–2.5 ppm) .

Advanced Research Questions

Q. How can structural ambiguities in derivatives be resolved using crystallographic data?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and packing motifs. Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate substituent effects. For example, crystallographic studies of analogous indole/indazole derivatives (e.g., 1-allyl-3-chloro-5-nitro-1H-indazole) reveal deviations in nitro-group orientation due to steric effects .

Q. How should researchers address discrepancies between experimental and computational spectral data?

- Methodological Answer : Cross-validate findings using complementary techniques. For instance, if NMR chemical shifts conflict with density functional theory (DFT) predictions, re-examine solvent effects or tautomeric equilibria. IR spectroscopy can corroborate carbonyl group environments, while HPLC-MS ensures purity and rules out degradation .

Q. What experimental designs are optimal for studying thermal decomposition pathways?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to monitor mass loss and identify volatile decomposition products (e.g., HCl, HBr). Conduct isothermal stability studies at elevated temperatures (e.g., 50–100°C) under inert atmospheres to isolate degradation intermediates .

Q. How can regioselectivity challenges in indole functionalization be mitigated?

- Methodological Answer : Optimize reaction conditions using directing groups or transition-metal catalysts. For example, chloro substituents at the 5-position (as in the target compound) can direct electrophilic substitution to the 4-position. Control experiments with deuterated analogs or kinetic isotopic effects (KIEs) can elucidate mechanistic pathways .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in halogenated indole derivatives?

- Methodological Answer : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) to identify outliers. For example, conflicting reports on chloroindole acetylation may arise from competing N- vs. O-acetylation pathways. Use 2D NMR (e.g., HSQC, HMBC) to confirm substitution patterns and rule out side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.